![molecular formula C22H17F3N4O2 B2549672 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide CAS No. 946268-12-8](/img/structure/B2549672.png)
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide
Description
N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a 6-methoxy-substituted imidazo[1,2-b]pyridazine core linked to a 2-methylphenyl group and a 2-(trifluoromethyl)benzamide moiety. The methoxy group at the 6-position of the imidazo[1,2-b]pyridazine ring likely enhances electron density and influences binding interactions, while the trifluoromethyl group on the benzamide moiety contributes to hydrophobicity and metabolic stability.
Propriétés
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-2-(trifluoromethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O2/c1-13-7-8-14(18-12-29-19(26-18)9-10-20(28-29)31-2)11-17(13)27-21(30)15-5-3-4-6-16(15)22(23,24)25/h3-12H,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJTTZXXZMQLHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CC=C4C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C21H18F3N4O2
- Molecular Weight : 358.4 g/mol
- CAS Number : 946268-00-4
The presence of a trifluoromethyl group and a methoxy-substituted imidazo[1,2-b]pyridazinyl moiety contributes to its unique chemical properties and potential biological interactions.
Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in various disease pathways. The methoxyimidazo[1,2-b]pyridazinyl group is crucial for binding to these targets, while the trifluoromethyl group may enhance the compound's lipophilicity and bioavailability .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, with promising results indicating potential as an antibacterial or antifungal agent. For instance, derivatives of similar structures have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Anti-Cancer Potential
The compound's structural features suggest it may possess anti-cancer activity. Research on related benzamide derivatives has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest . Further studies are required to elucidate the specific pathways through which this compound exerts its effects.
Inhibition of Kinase Activity
Some studies have focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. For example, related compounds have shown moderate to high potency in inhibiting RET kinase activity, suggesting that this compound could be a promising lead for developing novel kinase inhibitors .
Case Studies
Several case studies highlight the biological activity of compounds structurally similar to this compound:
- Anti-Tubercular Activity : A series of substituted benzamides were synthesized and evaluated against Mycobacterium tuberculosis, showing significant inhibitory concentrations that warrant further exploration for tuberculosis treatment .
- Cytotoxicity Assessments : Compounds similar in structure have been tested for cytotoxicity against human cell lines (e.g., HEK-293), revealing low toxicity profiles while maintaining biological activity .
Comparaison Avec Des Composés Similaires
Methoxy vs. Methyl Substituents ()
- Compound 75 (): Features a 6-methoxyimidazo[1,2-b]pyridazine core linked to a 4-(2-trifluoromethylphenyl)piperidin-1-yl methanone group. The methoxy substituent may improve solubility compared to methyl or unsubstituted analogs. However, the methanone linker and piperidine ring differentiate it from the target compound’s benzamide-phenyl structure.
- Compound 74 (): Contains a 6-methylimidazo[1,2-b]pyridazine group. This highlights the trade-off between electron-donating (methoxy) and hydrophobic (methyl) groups.
Table 1: Comparison of Imidazo[1,2-b]pyridazine Derivatives
Fluorinated Phenyl and Benzamide Groups ()
- 3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide (): Shares the 6-methoxyimidazo core but differs in substituents. The phenyl group has a 2-fluoro substituent (vs. 2-methyl in the target), and the benzamide is 3,4-difluoro (vs. 2-trifluoromethyl). Fluorine atoms enhance electronegativity and hydrophobic interactions, while the trifluoromethyl group in the target may offer stronger electron-withdrawing effects and improved target binding.
Key Structural Differences :
- Phenyl Group : 2-methyl (target) vs. 2-fluoro (). Methyl may reduce steric hindrance compared to fluorine.
- Benzamide: 2-(trifluoromethyl) (target) vs. 3,4-difluoro ().
Benzamide Derivatives with Varied Substituents ()
- Example 284 (): 5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide. The chloro and trifluoropropoxy groups contrast with the target’s trifluoromethylbenzamide. Chloro substituents are smaller and less hydrophobic, which may reduce binding durability compared to CF3.
- Example 285 (): Substituted with a methylpyridazinyl group, emphasizing heterocyclic diversity. The target’s imidazo[1,2-b]pyridazine core may offer superior π-π stacking compared to pyridazine derivatives.
Imidazo[1,2-b]pyridazine Derivatives with Functional Moieties ()
- Béfétupitant (): Contains a morpholin-4-yl group and a 3,5-bis(trifluoromethyl)phenyl moiety. The morpholine ring enhances solubility, while bis(trifluoromethyl) groups increase hydrophobicity. The target compound lacks morpholine but shares a trifluoromethylbenzamide group, suggesting a balance between solubility and target engagement.
Q & A
Q. What are the key considerations for optimizing synthetic routes for this compound?
Methodological Answer:
- Reagent Selection : Use N,N-dimethylformamide (DMF) as a solvent with potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution reactions. For example, coupling 6-methoxyimidazo[1,2-b]pyridazine intermediates with halogenated benzamide precursors under reflux conditions .
- Purification : Employ column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane) to isolate the target compound. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
- Yield Optimization : Adjust reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 molar ratio of nucleophile to electrophile) to enhance efficiency. For imidazo[1,2-b]pyridazine derivatives, microwave-assisted synthesis may reduce reaction time .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, trifluoromethyl groups) and aromatic proton coupling patterns. For example, the methoxy group at position 6 of the imidazo[1,2-b]pyridazine ring typically appears as a singlet near δ 3.9 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected m/z ~450–460 g/mol for this compound) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding patterns, particularly for the benzamide and imidazo[1,2-b]pyridazine moieties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl group in biological activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with alternative electron-withdrawing groups (e.g., nitro, cyano) or bulkier substituents (e.g., isopropyl) at the benzamide position. Compare their inhibitory potency in enzyme assays .
- Computational Modeling : Perform molecular docking studies to assess interactions between the trifluoromethyl group and target protein pockets (e.g., kinases or proteases). Software like AutoDock Vina can predict binding affinities .
- Biological Assays : Test derivatives in cell-based assays (e.g., IC₅₀ measurements in cancer cell lines) to correlate trifluoromethyl presence with cytotoxicity or metabolic stability .
Q. How should researchers address contradictions in solubility or stability data across different experimental batches?
Methodological Answer:
- Solvent Screening : Test solubility in dimethyl sulfoxide (DMSO), acetonitrile, and aqueous buffers (pH 4–9) under controlled temperatures. Use dynamic light scattering (DLS) to detect aggregation .
- Accelerated Stability Studies : Store the compound at 40°C/75% relative humidity for 4 weeks and analyze degradation products via HPLC-MS. Identify hydrolytically labile sites (e.g., amide bonds) .
- Batch Comparison : Characterize impurities in low-yield batches using LC-MS and adjust synthetic protocols (e.g., inert atmosphere, reduced moisture) to minimize side reactions .
Q. What strategies are effective for identifying the biological target of this compound?
Methodological Answer:
- Chemical Proteomics : Use affinity-based protein profiling (ABPP) with a biotinylated analog of the compound to pull down interacting proteins from cell lysates. Validate targets via western blotting .
- Kinase Profiling : Screen against a panel of 100+ kinases using ATP-competitive binding assays. Prioritize kinases with <50 nM inhibition for further validation .
- Transcriptomic Analysis : Treat model cell lines (e.g., HeLa) with the compound and perform RNA sequencing to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.